molecular formula C12H15NO B12433173 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde

Cat. No.: B12433173
M. Wt: 189.25 g/mol
InChI Key: HCAFJKINDHGUDS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde is an organic compound that features a dimethylamino group, a p-tolyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde typically involves the reaction of p-tolualdehyde with dimethylamine and an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    p-Toluic acid

    Reduction: 3-(Dimethylamino)-2-(p-tolyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylaldehyde moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-(p-tolyl)propanoic acid
  • 3-(Dimethylamino)-2-(p-tolyl)propanol
  • 3-(Dimethylamino)-2-(p-tolyl)acrylonitrile

Uniqueness

3-(Dimethylamino)-2-(p-tolyl)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and acrylaldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(dimethylamino)-2-(4-methylphenyl)prop-2-enal

InChI

InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(9-14)8-13(2)3/h4-9H,1-3H3

InChI Key

HCAFJKINDHGUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CN(C)C)C=O

Origin of Product

United States

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